3-Propoxythiophene-2-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

3-Propoxythiophene-2-carboxylic acid (CAS 821005-21-4; molecular formula C₈H₁₀O₃S; exact mass 186.035 Da) is a 3-alkoxy-substituted thiophene-2-carboxylic acid derivative belonging to the broader class of thiophene carboxylic acid building blocks. Its structure features a propoxy (–OCH₂CH₂CH₃) group at the 3-position of the thiophene ring with a carboxylic acid at the 2-position, a regiochemistry that distinguishes it from 4-alkoxy or 5-alkoxy regioisomers.

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 821005-21-4
Cat. No. B15411039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propoxythiophene-2-carboxylic acid
CAS821005-21-4
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCCCOC1=C(SC=C1)C(=O)O
InChIInChI=1S/C8H10O3S/c1-2-4-11-6-3-5-12-7(6)8(9)10/h3,5H,2,4H2,1H3,(H,9,10)
InChIKeyNOCGTFKCRFTUQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Propoxythiophene-2-Carboxylic Acid (CAS 821005-21-4): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


3-Propoxythiophene-2-carboxylic acid (CAS 821005-21-4; molecular formula C₈H₁₀O₃S; exact mass 186.035 Da) is a 3-alkoxy-substituted thiophene-2-carboxylic acid derivative belonging to the broader class of thiophene carboxylic acid building blocks [1]. Its structure features a propoxy (–OCH₂CH₂CH₃) group at the 3-position of the thiophene ring with a carboxylic acid at the 2-position, a regiochemistry that distinguishes it from 4-alkoxy or 5-alkoxy regioisomers. The compound is registered in the EPA DSSTox database (DTXSID30732645) and indexed under PubChem substance identifiers, confirming its standing as a catalogued research chemical [1]. As a 3-alkoxythiophene-2-carboxylic acid, it occupies a specific position along the alkoxy chain-length gradient between the shorter-chain 3-methoxy and 3-ethoxy analogs and any longer-chain (e.g., butoxy) variants, making chain-length-dependent physicochemical tuning the primary axis of differentiation for procurement decisions [2].

Chain-Length Differentiation 3-Propoxy provides intermediate lipophilicity between ethoxy and butoxy analogs, enabling systematic SAR tuning.
Synthetic Handle Carboxylic acid at 2-position allows amide coupling, esterification, or acyl chloride formation for diversification.
Scaffold Precedence Thiophene-2-carboxylic acid framework has established utility in kinase inhibition and antiparasitic research.

Why Generic Substitution of 3-Propoxythiophene-2-Carboxylic Acid (CAS 821005-21-4) with Shorter-Chain Alkoxy Analogs Carries Physicochemical and Biological Risk: A Pre-Evidence Context Statement


Within the 3-alkoxythiophene-2-carboxylic acid series, the alkoxy chain length is not a trivial variable — it is the dominant structural determinant of computed lipophilicity (XlogP), molecular flexibility (rotatable bond count), and by extension, predicted membrane permeability, metabolic stability, and target-binding conformational sampling. The 3-propoxy substituent introduces a quantifiable and incremental shift in these properties relative to the 3-ethoxy and 3-methoxy analogs [1][2]. These differences may appear modest in isolation, but in lead optimization campaigns where logD, ligand efficiency, and pharmacokinetic profile are iteratively tuned, even a ΔXlogP of 0.4–0.9 log units can materially alter compound prioritization [3]. Furthermore, the 3-alkoxythiophene subclass has established precedent as a productive scaffold for farnesyltransferase inhibition and antiparasitic activity, where the nature of the 3-substituent directly modulates potency [4]. Substituting the 3-propoxy compound with the 3-ethoxy or 3-methoxy analog without experimental confirmation therefore introduces unquantified risk in replicating a specific SAR outcome. The evidence below quantifies the key physicochemical differentiators that make this compound a distinct procurement entity. Importantly, high-strength differential biological evidence for this specific compound is currently limited in the published literature; the quantitative differentiation presented here is therefore anchored in computed physicochemical properties, with class-level biological context provided as supporting evidence [5].

Shorter-chain analogs (3-ethoxy, 3-methoxy) shift computed XlogP by 0.5–0.9 units, which may alter predicted membrane permeability and metabolic profile.
Rotatable bond count differs (4 vs. 3 or 2), potentially changing conformational sampling and target-binding entropy.
Class-level biological activity is inferred from 3-aryl analogs; direct activity data for this specific compound are not yet published, requiring experimental validation for any SAR transfer.

Quantitative Differentiation Evidence for 3-Propoxythiophene-2-Carboxylic Acid (CAS 821005-21-4) vs. Closest 3-Alkoxy and Unsubstituted Analogs


Computed Lipophilicity (XlogP): 3-Propoxy vs. 3-Ethoxy, 3-Methoxy, and Unsubstituted Thiophene-2-Carboxylic Acid

The computed partition coefficient (XlogP) for 3-propoxythiophene-2-carboxylic acid is 2.3, representing a measurable increase in lipophilicity over its closest 3-alkoxy analogs [1]. The 3-ethoxy analog returns a LogP of 1.845 (Δ = +0.455 log units vs. target) [2], while the 3-methoxy analog gives a LogP of 1.4549 (Δ = +0.845 log units vs. target) [3]. The unsubstituted thiophene-2-carboxylic acid has a LogP of approximately 1.57 (Δ = +0.73 log units vs. target) . This gradient — propoxy (2.3) > ethoxy (1.85) > unsubstituted (1.57) > methoxy (1.45) — is consistent with the expected contribution of each additional methylene unit to hydrophobicity and follows the established Hansch-Fujita π contribution for aliphatic chains.

XlogP Comparison
Computed
Target 2.3 vs Ethoxy 1.85, Methoxy 1.45
Lipophilicity gradient supports differentiation in permeability and ADME profiling.
Computed XlogP; experimental logD may vary.
Lipophilicity Drug-likeness Membrane permeability

Molecular Flexibility: Rotatable Bond Count as a Determinant of Conformational Sampling in 3-Alkoxythiophene-2-Carboxylic Acids

3-Propoxythiophene-2-carboxylic acid possesses 4 rotatable bonds, as reported in its computed chemical properties [1]. This represents an incremental increase in conformational degrees of freedom compared to the 3-ethoxy analog (3 rotatable bonds, estimated from its ethyl side chain) and the 3-methoxy analog (2 rotatable bonds). The unsubstituted thiophene-2-carboxylic acid has only 1 rotatable bond (the carboxylic acid C–C bond). Each additional rotatable bond contributes approximately 0.7–1.2 kcal/mol to the conformational entropic penalty upon binding to a biological target, a factor that can influence binding free energy and selectivity in structure-based drug design.

Rotatable Bonds
Computed
4 (Target) vs 3 (Ethoxy), 2 (Methoxy)
Increased conformational flexibility may influence binding entropy and selectivity.
Based on chemical structure; verify with molecular dynamics.
Conformational flexibility Rotatable bonds Entropic penalty

Hydrogen Bond Acceptor Capacity and Molecular Weight: Systematic Increments Across the 3-Alkoxy Series

The target compound has 4 hydrogen bond acceptors (2 from the carboxylic acid, 1 from the ether oxygen, 1 from the thiophene sulfur) and a molecular weight of 186.23 g/mol [1]. In comparison, the 3-methoxy analog (C₆H₆O₃S, MW = 158.18) has only 3 H-bond acceptors because the ether oxygen is the sole alkoxy-derived acceptor [2], while the 3-ethoxy analog (C₇H₈O₃S, MW = 172.20) shares the same 4 H-bond acceptor count as the target but at a lower molecular weight [3]. The unsubstituted thiophene-2-carboxylic acid (C₅H₄O₂S, MW = 128.15) has only 2 H-bond acceptors [4]. This progression means that each additional methylene group in the alkoxy chain adds ~14 Da to the molecular weight while preserving the H-bond acceptor count beyond the methoxy stage, allowing fine-tuning of lipophilic ligand efficiency (LLE = pIC₅₀ – logP) without altering hydrogen bonding capacity.

HBA & MW
Computed
4 HBA, MW 186.2 vs Ethoxy 4 HBA, MW 172.2
Identical H-bond acceptor count with higher MW may adjust ligand efficiency.
MW from molecular formula; HBA count constant beyond methoxy.
Hydrogen bonding Molecular weight Ligand efficiency

Topological Polar Surface Area: Conservation Across the 3-Alkoxy Subclass and Distinction from Unsubstituted Thiophene Carboxylic Acids

The computed topological polar surface area (TPSA) of 3-propoxythiophene-2-carboxylic acid is 74.8 Ų [1]. This value is essentially identical to the TPSA of the 3-ethoxy analog (74.77 Ų) [2] and the 3-methoxy analog (74.77 Ų) [3], reflecting the fact that the alkoxy ether oxygen is the sole polar contributor beyond the carboxylic acid and thiophene sulfur, and its contribution to TPSA is independent of chain length. In contrast, the unsubstituted thiophene-2-carboxylic acid has a TPSA of approximately 37.3 Ų [4], and the regioisomeric thiophene-3-carboxylic acid has a TPSA of 37.3 Ų as well . This means that all 3-alkoxy derivatives share a TPSA roughly double that of the unsubstituted parent, a difference that has implications for predicted intestinal absorption (TPSA < 140 Ų is generally favorable for oral bioavailability, which all compounds satisfy, but the lower TPSA of the unsubstituted acid predicts higher passive membrane permeability).

TPSA Conservation
Computed
74.8 Ų across 3-alkoxy; unsubstituted 37.3 Ų
Uniform TPSA indicates lipophilicity drives permeability differences within the series.
Computed TPSA; experimental PSA may vary slightly.
Polar surface area Membrane permeability prediction Oral bioavailability

Class-Level Biological Precedent: 3-Substituted Thiophene-2-Carboxylic Acids as Farnesyltransferase and Antiparasitic Lead Scaffolds

Although no direct biological assay data have been published for 3-propoxythiophene-2-carboxylic acid specifically, the 3-aryl-substituted thiophene-2-carboxylic acid class has demonstrated validated biological activity as protein farnesyltransferase (PFT) inhibitors with antiparasitic efficacy. Lethu et al. (2013) reported a solid-phase library of over 20 tetrasubstituted 3-arylthiophene-2-carboxylic acids that inhibited PFT from multiple species and showed antiproliferative activity against Trypanosoma brucei and Plasmodium falciparum [1]. The 3-position substituent was explicitly identified as a key diversity point modulating biological activity. Separately, thiophene-2-carboxylic acid derivatives have been explored as D-amino acid oxidase (DAO) inhibitors, with SAR studies demonstrating that small substituents are well-tolerated at the 3-position on both the 2-carboxylic acid and 3-carboxylic acid scaffolds [2]. This class-level evidence establishes the 3-substituted thiophene-2-carboxylic acid framework as a productive starting point for inhibitor design, and the 3-propoxy variant extends the accessible physicochemical space within this validated scaffold.

Biological Precedent
Class-level inference
3-Aryl analogs inhibit PFT and show antiparasitic activity
Scaffold validated for target engagement; this compound not directly assayed.
Lethu et al. 2013; requires compound-specific confirmation.
Farnesyltransferase inhibition Antiparasitic Trypanosoma brucei Plasmodium falciparum

Synthetic Utility: 3-Propoxy Carboxylic Acid as a Coupling Partner and Polymer Precursor — Patent and Literature Precedent

The carboxylic acid functional group at the 2-position of 3-propoxythiophene-2-carboxylic acid enables standard derivatization chemistries (amide coupling, esterification, acyl chloride formation). While the 3-propoxy compound itself is not extensively exemplified in the patent literature, the closely related 4-bromo-3-methyl-5-propoxythiophene-2-carboxylic acid is the subject of a dedicated regio-specific synthesis patent (US 2008/0076934), establishing synthetic tractability for this substitution pattern [1]. In the materials science domain, 3-alkoxythiophenes are well-established monomers for electrically conducting polymers: poly(3-alkoxythiophenes) exhibit high conductivity, environmental stability exceeding 3 years under ambient conditions, and solubility in polar organic solvents enabling solution processing [2][3]. The 3-propoxy variant, with its intermediate chain length, offers a specific balance of monomer solubility, polymer processability, and electronic properties distinct from methoxy (lower solubility) and longer-chain (octyloxy) analogs [3].

Synthetic Precedent
Supporting evidence
Patent synthesis of 4-bromo-3-methyl-5-propoxythiophene-2-carboxylic acid; poly(3-alkoxythiophenes) reported
Propoxy-thiophene carboxylic acid substructure is synthetically accessible.
Patent literature; no direct protocol for this exact compound.
Amide coupling Conducting polymers Poly(3-alkoxythiophene) Building block

Recommended Procurement and Application Scenarios for 3-Propoxythiophene-2-Carboxylic Acid (CAS 821005-21-4) Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization: Probing Alkoxy Chain-Length SAR Within a Validated Thiophene-2-Carboxylic Acid Scaffold

For medicinal chemistry teams exploring 3-substituted thiophene-2-carboxylic acids as farnesyltransferase, DAO, or antiparasitic inhibitors, this compound fills a specific gap in the alkoxy homolog series [1][2]. The XlogP of 2.3 positions it between ethoxy (1.85) and any butoxy variant (predicted ~2.8), allowing systematic exploration of how incremental lipophilicity affects target potency, selectivity, and ADME profile [3][4]. The conserved TPSA of ~74.8 Ų across the 3-alkoxy series means that any observed differences in cellular activity can be attributed primarily to hydrophobic effects rather than changes in hydrogen bonding or desolvation penalty, simplifying SAR interpretation [5]. Procure this compound when the synthetic route requires a 3-alkoxy-substituted thiophene-2-carboxylic acid with intermediate lipophilicity that cannot be achieved with the commercially more common 3-methoxy or 3-ethoxy analogs.

Conducting Polymer Research: Monomer for Poly(3-alkoxythiophene) Synthesis with Tailored Solubility and Electronic Properties

3-Alkoxythiophene monomers are established precursors for electrically conducting polymers used in organic electronics, bioelectronic interfaces, and antistatic coatings [1][2]. The 3-propoxy chain length provides a specific balance: longer than methoxy (which yields polymers with limited organic solubility) and shorter than octyloxy (which can introduce excessive alkyl content that dilutes electroactive mass). The carboxylic acid at the 2-position offers a synthetic handle for post-polymerization functionalization (e.g., amide or ester formation for attachment to surfaces, biomolecules, or other polymer backbones) — a capability not available from simple 3-alkoxythiophene monomers lacking this functional group [3]. Researchers developing functionalized conducting polymers for biosensing or organic electrochemical transistors (OECTs) may find this bifunctional monomer particularly valuable.

Fragment-Based Drug Discovery (FBDD): A Rule-of-Five-Compliant Carboxylic Acid Fragment with Defined Physicochemical Properties

With a molecular weight of 186 Da, 4 H-bond acceptors, 1 H-bond donor, and a TPSA of 74.8 Ų, 3-propoxythiophene-2-carboxylic acid falls within all Lipinski Rule-of-Five parameters and the 'Rule of Three' guidelines commonly applied to fragment libraries (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3, though HBA here is 4 — marginally above) [1][2]. The thiophene core provides aromatic stacking potential and metabolic stability advantages over some phenyl-based fragments, while the carboxylic acid serves as both a recognition element for basic residues (e.g., arginine, lysine) in protein binding sites and a synthetic handle for fragment elaboration via amide coupling [3]. Screening libraries seeking to diversify beyond phenyl- and pyridine-based carboxylic acid fragments may benefit from including this sulfur-containing heterocyclic fragment.

Agrochemical Intermediate: Patent-Cited Thiophene Carboxylic Acid Derivatives as Herbicidal and Microbicidal Lead Structures

Patent literature from BASF and Bayer establishes that 3-substituted thiophene-2-carboxylic acid derivatives — explicitly including alkoxy-substituted variants — possess herbicidal and microbicidal activity [1][2]. While 3-propoxythiophene-2-carboxylic acid itself is not specifically exemplified in these patents, the generic Markush structures encompass the 3-alkoxy substitution pattern, providing freedom-to-operate incentive for exploring this compound as an intermediate in agrochemical lead generation [1]. The propoxy chain length may confer favorable cuticular penetration properties for foliar-applied herbicides or optimized soil mobility relative to shorter or longer alkoxy chains, though experimental confirmation is required. Agrochemical discovery groups seeking novel thiophene-based carboxylic acid building blocks distinct from the heavily patented phenyl carboxylic acid space may prioritize this compound.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR exploration
Intermediate alkoxy chain lipophilicity
LogD/logP-driven activity and permeability profiling
Conducting polymer synthesis
Balanced monomer solubility and processability
Polymer conductivity and environmental stability testing
Fragment-based library design
Rule-of-Five compliant physicochemical profile
Binding affinity and fragment elaboration suitability
Agrochemical lead generation
Patent-cited thiophene-2-carboxylic acid scaffold
Herbicidal and microbicidal activity screening
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